molecular formula C21H19ClN6O2S3 B389201 N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B389201
M. Wt: 519.1g/mol
InChI Key: XTKUHWIVPWVHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a triazole ring, and various functional groups such as sulfanyl and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzothiazole derivative with a thiol compound in the presence of a base.

    Attachment of the Anilino Group: The anilino group can be attached through a nucleophilic substitution reaction using 3-chloro-4-methylaniline.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction involving an azide and an alkyne.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other benzothiazole derivatives and triazole-containing compounds.

Uniqueness

    Structural Uniqueness: The combination of benzothiazole, triazole, and various functional groups makes this compound unique.

    Functional Uniqueness:

Properties

Molecular Formula

C21H19ClN6O2S3

Molecular Weight

519.1g/mol

IUPAC Name

N-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H19ClN6O2S3/c1-12-3-4-13(7-15(12)22)24-19(30)10-32-21-26-16-6-5-14(8-17(16)33-21)25-18(29)9-31-20-27-23-11-28(20)2/h3-8,11H,9-10H2,1-2H3,(H,24,30)(H,25,29)

InChI Key

XTKUHWIVPWVHNA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=CN4C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=CN4C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.